1-[3-(difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one
Description
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Properties
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-11-4-2-3-9(5-11)6-12(17)16-7-10(8-16)13(14)15/h2-5,10,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIBTZMCBJUTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(Difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one, also known by its CAS number 2320377-71-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 255.26 g/mol. The compound features a distinctive azetidine ring and a methoxyphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅F₂NO₂ |
| Molecular Weight | 255.26 g/mol |
| CAS Number | 2320377-71-5 |
Biological Activity Overview
Research has indicated that compounds containing azetidine structures, such as this compound, exhibit a range of biological activities including antibacterial, antiviral, and anticancer properties.
Antiviral Activity
A study highlighted the antiviral potential of azetidinone derivatives against various viruses. For instance, compounds similar to those containing the azetidine structure showed moderate inhibitory activity against human coronaviruses and influenza viruses. Notably, one derivative exhibited an EC50 value of 45 µM against human coronavirus (229E), indicating promising antiviral properties .
Anticancer Activity
The anticancer effects of azetidinone derivatives have been well-documented. Research has demonstrated that several related compounds inhibit cell proliferation in various cancer cell lines. For example, azetidinone derivatives with methoxy groups have shown significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. This interaction may lead to alterations in cellular signaling pathways that regulate proliferation and apoptosis. The fluorinated structure may enhance binding affinity to target enzymes or receptors, thus amplifying its pharmacological effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of azetidinone derivatives:
- Antiviral Studies : A series of azetidinone compounds were synthesized and tested for their antiviral properties against DNA and RNA viruses. One compound demonstrated significant activity against influenza A virus with an EC50 value of 8.3 µM .
- Anticancer Studies : In vitro assays revealed that certain azetidinone derivatives inhibited the growth of human breast cancer cells significantly. The studies indicated that these compounds could serve as lead candidates for further development in cancer therapeutics .
- Mechanistic Insights : The binding interactions between azetidinone derivatives and their biological targets were elucidated through molecular modeling studies, which provided insights into their selectivity and potency .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring azetidine moieties may exhibit significant anticancer properties. The difluoromethyl group is known to enhance the stability and reactivity of the compound, making it a candidate for further investigation in cancer therapeutics. For instance, research has shown that modifications in azetidine derivatives can lead to increased cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it may inhibit the growth of certain pathogenic bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents . The mechanism of action could involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Neurological Applications
Given its structural characteristics, there is potential for this compound to interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on dopamine receptors, suggesting that 1-[3-(difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one might also be explored as a modulator in neurological disorders .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various azetidine derivatives, including the target compound, reported on their biological evaluation against several cancer cell lines. The synthesized compounds were tested for their IC50 values, revealing that some derivatives exhibited promising anticancer activity with IC50 values in the low micromolar range .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of azetidine derivatives highlighted the importance of substituents on the azetidine ring. The introduction of difluoromethyl groups was shown to significantly enhance biological activity compared to non-fluorinated analogs. This study underscores the relevance of chemical modifications in optimizing therapeutic efficacy .
Chemical Reactions Analysis
Reduction of the Ketone Group
The ketone moiety undergoes reduction to form secondary alcohols. Common reducing agents include:
Mechanistic Insight : LiAlH4 donates hydride ions to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol .
Azetidine N-Oxidation
The azetidine nitrogen can be oxidized to form N-oxides under mild conditions:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| mCPBA | DCM, 0°C to 25°C, 2h | 1-[3-(Difluoromethyl)azetidin-1-yl]-N-oxide | |
| H2O2 | Acetic acid, 50°C, 6h | N-Oxide derivative |
Key Factor : The electron-withdrawing difluoromethyl group slightly decreases the nucleophilicity of the azetidine nitrogen, necessitating stronger oxidants .
Ketone Oxidation
The ketone is resistant to common oxidants (e.g., KMnO4) but may undergo Baeyer-Villiger oxidation with peroxides to form esters under forcing conditions.
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group directs electrophiles to the para position due to its strong activating nature:
Regioselectivity : Methoxy groups favor para substitution, while steric effects from the azetidine ring marginally influence reactivity .
Nucleophilic Reactions at the Azetidine Ring
The strained azetidine ring is susceptible to nucleophilic attack, particularly under acidic or basic conditions:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Water | HCl (1M), reflux, 12h | Ring-opened amino alcohol | |
| Grignard Reagent | RMgX, THF, 0°C to 25°C | Alkylated azetidine derivatives |
Mechanism : Protonation of the azetidine nitrogen under acidic conditions weakens the C-N bond, enabling ring-opening .
Radical-Mediated Transformations
The difluoromethyl group participates in radical reactions, as demonstrated in electrochemical syntheses:
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Cathodic reduction (-1.5 V) | Graphite electrodes, HE | Trifluoromethyl radical adducts | |
| Photoredox catalysis | Ir(ppy)3, blue LED | Cross-coupled alkyl-aryl products |
Application : Radical intermediates facilitate C(sp3)-C(sp3) bond formation, useful in constructing complex fluorinated architectures .
Functionalization via Cross-Coupling
The methoxyphenyl group can engage in palladium-catalyzed couplings if halogenated:
| Reaction | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | Dioxane/H2O, 80°C, 12h | Biaryl derivatives |
Limitation : Direct coupling requires pre-halogenation of the phenyl ring, which is not inherent to the parent compound .
Stability and Degradation Pathways
Q & A
Basic: What are the key steps and optimized reaction conditions for synthesizing 1-[3-(difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one?
Answer:
The synthesis typically involves:
Azetidine Ring Formation : Reacting a difluoromethyl-substituted precursor with an appropriate amine under basic conditions (e.g., using K₂CO₃ or NaH) to form the azetidine ring. Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity .
Coupling with Methoxyphenyl Ethanol : Acylation or nucleophilic substitution reactions link the azetidine moiety to the methoxyphenyl group. Catalysts like EDCI or HOBt improve coupling efficiency .
Purification : Column chromatography or recrystallization in solvents such as methanol/dichloromethane ensures high purity (>95%) .
Optimization Tips :
- Temperature : Maintain 0–5°C during azetidine formation to minimize side reactions .
- Solvent Choice : Dichloromethane or THF balances reactivity and solubility for intermediates .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., methoxy protons at ~3.8 ppm, azetidine ring protons between 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] expected at m/z 310.12) .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using C18 columns with acetonitrile/water gradients .
Critical Note : Compare spectral data with structurally similar compounds (e.g., azetidine-containing ketones) to resolve ambiguities .
Basic: What safety precautions are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential inhalation hazards (acute toxicity category 4) .
- First Aid : For skin contact, wash with soap/water for 15 minutes; if inhaled, move to fresh air immediately .
Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Purity Variations : Impurities (e.g., unreacted azetidine precursors) may skew bioassay results. Validate purity via HPLC and NMR before testing .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. PBS) affect IC₅₀ values. Standardize protocols across studies .
Methodology :
Replicate assays with rigorously characterized batches.
Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement .
Advanced: What strategies optimize selectivity in functionalizing the azetidine ring?
Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of secondary amines) during difluoromethylation .
- Catalytic Systems : Pd/Cu-mediated cross-coupling minimizes undesired byproducts in aryl-azetidine bond formation .
- Solvent Screening : Test solvents like DCE or toluene for optimal regioselectivity in ring substitution .
Case Study : Microwave-assisted synthesis reduces reaction time (from 24h to 2h) while improving yield (75% → 89%) .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8), suggesting moderate lipophilicity. Adjust substituents (e.g., methoxy groups) to enhance solubility .
- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. The azetidine ring’s rigidity may improve binding affinity compared to piperidine analogs .
Validation : Cross-reference computational data with in vitro assays (e.g., plasma protein binding or microsomal stability tests) .
Advanced: What mechanistic hypotheses explain its potential enzyme inhibition?
Answer:
- Active-Site Binding : The difluoromethyl group may form hydrogen bonds with catalytic residues (e.g., in cytochrome P450 enzymes), while the methoxyphenyl moiety contributes hydrophobic interactions .
- Allosteric Modulation : The azetidine ring’s constrained geometry could induce conformational changes in target proteins .
Experimental Validation :
Kinetic Studies : Measure Ki values via Lineweaver-Burk plots.
X-ray Crystallography : Resolve co-crystal structures with target enzymes .
Basic: What are the compound’s key physicochemical properties?
Answer:
- Melting Point : ~120–125°C (determined via differential scanning calorimetry) .
- Solubility : Sparingly soluble in water (<0.1 mg/mL), soluble in DMSO (>50 mg/mL) .
- LogP : Predicted ~2.5–3.0 (experimentally validated via shake-flask method) .
Advanced: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst Screening : Test Pd(OAc)₂ or Buchwald-Hartwig catalysts for C–N bond formation .
- Reaction Monitoring : Use TLC or in situ IR to detect intermediates and adjust stoichiometry .
- Side Reaction Mitigation : Add molecular sieves to scavenge water in moisture-sensitive steps .
Advanced: What structural modifications enhance metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
